molecular formula C11H14N2O3 B14835802 4-Cyclopropoxy-5-(dimethylamino)picolinic acid

4-Cyclopropoxy-5-(dimethylamino)picolinic acid

Cat. No.: B14835802
M. Wt: 222.24 g/mol
InChI Key: OZDSTOFAMOFHAD-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-(dimethylamino)picolinic acid is an organic compound with the molecular formula C11H14N2O3 It is a derivative of picolinic acid, featuring a cyclopropoxy group at the 4-position and a dimethylamino group at the 5-position of the picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-(dimethylamino)picolinic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-(dimethylamino)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

4-Cyclopropoxy-5-(dimethylamino)picolinic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-(dimethylamino)picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to zinc finger proteins (ZFPs), altering their structure and disrupting zinc binding . This inhibition of ZFP function can affect viral replication and packaging, as well as normal cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound, picolinic acid, lacks the cyclopropoxy and dimethylamino groups.

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

    Isonicotinic Acid: Another isomer of picolinic acid with the carboxyl group at the 4-position.

Uniqueness

4-Cyclopropoxy-5-(dimethylamino)picolinic acid is unique due to the presence of both the cyclopropoxy and dimethylamino groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

4-cyclopropyloxy-5-(dimethylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c1-13(2)9-6-12-8(11(14)15)5-10(9)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,15)

InChI Key

OZDSTOFAMOFHAD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=C(C=C1OC2CC2)C(=O)O

Origin of Product

United States

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